molecular formula C10H7IN2OS B5618049 2-iodo-N-(1,3-thiazol-2-yl)benzamide CAS No. 312756-51-7

2-iodo-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5618049
CAS No.: 312756-51-7
M. Wt: 330.15 g/mol
InChI Key: GWKLGSXFAURWML-UHFFFAOYSA-N
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Description

2-iodo-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H7IN2OS It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-N-(1,3-thiazol-2-yl)benzamide, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

2-iodo-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has potential as a biochemical probe for studying enzyme functions and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-thiazol-2-yl)benzamide
  • 2-bromo-N-(1,3-thiazol-2-yl)benzamide
  • 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

2-iodo-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and fluoro counterparts.

Properties

IUPAC Name

2-iodo-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLGSXFAURWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312756-51-7
Record name 2-IODO-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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